A Technical Guide to the Crystal Structure of Rhodium (IV) Oxide
A Technical Guide to the Crystal Structure of Rhodium (IV) Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Rhodium (IV) oxide (RhO₂), a material of significant interest in catalysis and materials science. This document outlines the synthesis, crystallographic characterization, and detailed structural parameters of RhO₂, presenting data in a clear, accessible format for researchers and professionals in related fields.
Introduction
Rhodium (IV) oxide, also known as rhodium dioxide, is a thermally stable oxide of rhodium.[1] Its well-defined crystal structure is crucial for understanding its physical and chemical properties, which are leveraged in applications such as catalysis and electrochemistry.[2] This guide focuses on the rutile-type crystal structure of RhO₂, providing a comprehensive overview of its synthesis and structural analysis.
Experimental Protocols
High-Pressure Synthesis of Rhodium (IV) Oxide
A reliable method for synthesizing pure, crystalline RhO₂ involves a high-pressure, high-temperature reaction. This anhydrous route is essential to prevent the formation of hydroxides or mixed-valence species.[3]
Materials and Equipment:
-
Rhodium(III) chloride (RhCl₃, anhydrous, 98%)
-
Sodium peroxide (Na₂O₂, 97%)
-
High-pressure gas compression apparatus (e.g., belt-type or Walker-type module)[4][5]
-
Gold or platinum capsule
-
Tube furnace
-
Distilled water
-
Apparatus for washing and drying the final product
Procedure:
-
An intimate mixture of RhCl₃ and Na₂O₂ is prepared in a 2:3 molar ratio.
-
The mixture is loaded into a gold or platinum capsule.
-
The capsule is placed within the high-pressure apparatus.
-
The system is pressurized with oxygen to 200 MPa.[3]
-
The temperature is raised to 600 °C and held for a duration of 48 hours.[3]
-
Following the reaction, the system is cooled to room temperature, and the pressure is released.
-
The resulting product contains RhO₂ and sodium chloride (NaCl).
-
The NaCl byproduct is removed by washing the sample with distilled water.
-
The purified RhO₂ powder is then dried thoroughly.
Crystal Structure Determination by X-ray Diffraction and Rietveld Refinement
The crystal structure of the synthesized RhO₂ powder is determined using X-ray diffraction (XRD) followed by Rietveld refinement.
Instrumentation:
-
Powder X-ray diffractometer (e.g., Siemens D-5000 or equivalent)[5]
-
Cu Kα radiation (λ = 1.5406 Å)
-
Graphite monochromator
-
Scintillation counter or position-sensitive detector
Data Collection:
-
The dried RhO₂ powder is mounted on a low-background sample holder.
-
The XRD pattern is collected over a 2θ range of 10-120° with a step size of 0.02° and a counting time of 10-20 seconds per step.
Rietveld Refinement: Rietveld refinement is a full-profile analysis method used to refine the crystal structure parameters by minimizing the difference between the experimental XRD pattern and a calculated pattern based on a structural model.[6][7]
Software:
-
GSAS, FullProf, or equivalent Rietveld refinement software.[8]
Refinement Procedure:
-
Initial Model: The refinement is initiated using the rutile-type structure model with the space group P4₂/mnm. The initial atomic positions for Rh and O are set to the known values for this structure type.
-
Background Refinement: The background is modeled using a suitable function (e.g., a polynomial or a physically-based function) and refined.
-
Scale Factor and Unit Cell Parameters: The scale factor and the lattice parameters (a and c for the tetragonal cell) are refined.
-
Peak Profile Parameters: The peak shape is modeled using a pseudo-Voigt or Pearson VII function. The parameters controlling the peak width and shape (e.g., U, V, W, and the mixing parameter) are refined to account for instrumental broadening and sample-related effects like crystallite size and microstrain.
-
Atomic Coordinates: The fractional coordinate of the oxygen atom (x) is refined. The rhodium atom is at a special position (0, 0, 0) and its coordinates are not refined.
-
Isotropic Displacement Parameters: Isotropic displacement parameters (Uiso or Biso) are refined for both the rhodium and oxygen atoms to model their thermal vibrations. Due to the nature of powder XRD data for this material, refinement of anisotropic displacement parameters may not be stable.[9]
-
Goodness-of-Fit: The quality of the refinement is monitored by the goodness-of-fit indicator (χ²) and the R-factors (Rwp, Rp). A successful refinement will yield a flat difference plot and low R-factors.
Data Presentation
The crystallographic data for Rhodium (IV) oxide are summarized in the following tables.
Table 1: Crystallographic Data for Rhodium (IV) Oxide
| Parameter | Value |
| Chemical Formula | RhO₂ |
| Crystal System | Tetragonal |
| Space Group | P4₂/mnm (No. 136) |
| Lattice Parameter, a (Å) | 4.487(1)[3] |
| Lattice Parameter, c (Å) | 3.089(1)[3] |
| Unit Cell Volume (ų) | 62.16(2) |
| Formula Units per Cell (Z) | 2 |
| Calculated Density (g/cm³) | 7.20 |
Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Rhodium (IV) Oxide
| Atom | Wyckoff Position | x | y | z | Uiso (Ų) |
| Rh | 2a | 0 | 0 | 0 | |
| O | 4f | 0.3125(8)[3] | 0.3125(8)[3] | 0 |
Note: Specific values for isotropic displacement parameters are dependent on the refinement of a particular experimental dataset and are not universally reported.
Table 3: Selected Interatomic Distances and Bond Angles for Rhodium (IV) Oxide
| Bond | Distance (Å) | Angle | Angle (°) |
| Rh-O | 1.950 (4x)[3] | O-Rh-O | 81.1 |
| Rh-O | 1.983 (2x)[3] | O-Rh-O | 90.0 |
| O-Rh-O | 98.9 | ||
| O-Rh-O | 180.0 |
Note: Bond angles are calculated based on the rutile structure type and may vary slightly with refined atomic positions.
Visualizations
The following diagrams illustrate the experimental workflow for the structural analysis and the resulting crystal structure of Rhodium (IV) oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Pressure Synthesis [fkf.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 7. utoledo.edu [utoledo.edu]
- 8. khwarizmi.org [khwarizmi.org]
- 9. Atomic Displacement Parameters [pd.chem.ucl.ac.uk]
